2,4,6-trimethylbenzene-1,3,5-tricarbonitrile
Overview
Description
2,4,6-Trimethylbenzene-1,3,5-tricarbonitrile is an organic compound with the molecular formula C12H9N3. It is a derivative of benzene, where three methyl groups and three cyano groups are attached to the benzene ring at positions 2, 4, 6, and 1, 3, 5, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trimethylbenzene-1,3,5-tricarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2,4,6-trimethylbenzene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for higher yields and purity, and involves the use of industrial-grade reagents and equipment. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylbenzene-1,3,5-tricarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: 2,4,6-Trimethylbenzene-1,3,5-tricarboxylic acid.
Reduction: 2,4,6-Trimethylbenzene-1,3,5-triamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,4,6-Trimethylbenzene-1,3,5-tricarbonitrile is used in a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-trimethylbenzene-1,3,5-tricarbonitrile involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution in different environments .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethylbenzene-1,3,5-tricarboxylic acid
- 2,4,6-Trimethylbenzene-1,3,5-triamine
- 2,4,6-Trimethylbenzene-1,3,5-trihydroxybenzene
Uniqueness
2,4,6-Trimethylbenzene-1,3,5-tricarbonitrile is unique due to the presence of three cyano groups, which impart distinct chemical properties such as high reactivity and the ability to form strong hydrogen bonds. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
2,4,6-trimethylbenzene-1,3,5-tricarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURVTDKUHZJPJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C#N)C)C#N)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152925 | |
Record name | 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206-85-5 | |
Record name | 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of TBTN contribute to the photocatalytic activity of the TBTN-COF?
A1: In the TBTN-COF, TBTN serves as the electron-rich building block, partnering with benzotrithiophene-2,5,8-tricarbaldehyde (BTT). When exposed to light, the TBTN unit readily donates an electron in an ultrafast transfer process (less than 500 fs). [] This electron transfer creates a charge separation within the COF, leaving the BTT unit electron deficient (hole accumulated) and the TBTN unit electron rich. This efficient charge separation is crucial for the photocatalytic activity, as it prevents rapid recombination of the excited state and extends the lifetime of the charge carriers, allowing them to participate in redox reactions with adsorbed molecules. Furthermore, the cyanide groups in the TBTN structure are believed to play a crucial role in the adsorption and activation of molecular oxygen, facilitating the two-electron reduction pathway to produce H2O2. []
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